Gymnoconjugatin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
6-[(1E,3E,5E,7E)-8-(furan-2-yl)octa-1,3,5,7-tetraenyl]-4-methoxy-3-methylpyran-2-one |
InChI |
InChI=1S/C19H18O4/c1-15-18(21-2)14-17(23-19(15)20)11-8-6-4-3-5-7-10-16-12-9-13-22-16/h3-14H,1-2H3/b5-3+,6-4+,10-7+,11-8+ |
InChI Key |
FKOMBLMMNSQCAJ-FPTHMUSISA-N |
Isomeric SMILES |
CC1=C(C=C(OC1=O)/C=C/C=C/C=C/C=C/C2=CC=CO2)OC |
Canonical SMILES |
CC1=C(C=C(OC1=O)C=CC=CC=CC=CC2=CC=CO2)OC |
Synonyms |
gymnoconjugatin B |
Origin of Product |
United States |
Sources and Advanced Isolation Methodologies
Microbial Origin: Gymnoascus reessii as a Producer Organism
Gymnoconjugatin A and B were first reported as microbial natural products isolated from the soil microbe Gymnoascus reessii. acs.orgnih.govaragen.comresearchgate.netacs.org Gymnoascus reessii is an ascomycete fungus. nih.govacs.orgacs.org An Australian isolate of this soil ascomycete yielded a series of cytotoxic metabolites, including Gymnoconjugatins A and B, alongside other compounds such as rumbrin (B140401) and auxarconjugatin A. nih.govacs.orgacs.org This particular isolate of G. reessii was collected from a roadside soil sample in New South Wales, Australia. acs.orgacs.org The isolation of Gymnoconjugatins A and B from Gymnoascus reessii was detailed in a report published in early 2006 by Capon and co-workers. acs.org This same fungal species has also been shown to produce other structurally unrelated compounds, including roquefortine E and gymnoascolides A-C. acs.orgacs.orgacs.org
Optimization of Fermentation and Cultivation Protocols for Enhanced Production
While the initial isolation of Gymnoconjugatins from Gymnoascus reessii was reported, detailed information specifically on the optimization of fermentation and cultivation protocols for enhanced production of this compound is not extensively available in the provided search results. However, the isolation of metabolites from fungi generally involves cultivating the fungal strain in a suitable liquid medium. acs.orguu.nlscielo.br For instance, one study mentions cultivating G. reessii in a liquid culture medium for the extraction of metabolites. acs.org Another study on fungal metabolites highlights the large-scale growth of fungi (1–10 L) in liquid medium, followed by filtration and extraction, as a routine procedure for obtaining secondary metabolites. uu.nl The type of medium can influence metabolite production; for example, Czapek Dox broth with yeast extract has been used for fungal cultivation in metabolite studies. uu.nl The effect of chemical stresses, such as the addition of salts, can also influence the production of secondary metabolites in fungi. researchgate.netresearchgate.net Optimization of fermentation conditions, including temperature and pH, has been explored for other fungal species to enhance metabolite production. researchgate.net
Advanced Chromatographic Separation and Purification Techniques
The isolation and purification of natural products like this compound from complex microbial extracts require advanced chromatographic techniques. uu.nlscielo.bru-szeged.huvietnamjournal.ru Small quantities of this compound were initially isolated, which hampered detailed characterization and bioassays. acs.org
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of fungal secondary metabolites, including polyketides. uu.nlscielo.brresearchgate.netu-szeged.huingentaconnect.comresearchgate.netscielo.brmdpi.comfrontiersin.org HPLC-DAD (Diode Array Detector) analysis was used in the preliminary investigation of the G. reessii extract, revealing a richness in structurally diverse metabolites, including polyenylfurans like Gymnoconjugatins A and B. acs.org Reverse-phase solid-phase extraction (SPE) and HPLC were employed to isolate additional quantities of this compound A and small amounts of this compound B from the G. reessii extract. acs.org HPLC is effective in separating components based on their differential interactions with a stationary phase. microbenotes.com
Preparative chromatography, including preparative HPLC, is crucial for obtaining sufficient quantities of purified compounds for structural elucidation and further studies. uu.nlscielo.brresearchgate.netu-szeged.huvietnamjournal.ruscielo.br Preparative HPLC allows for the fractionation of complex extracts to isolate target compounds. uu.nlscielo.brresearchgate.netvietnamjournal.ruscielo.br This technique is used to purify active compounds from fungal extracts after initial extraction steps. uu.nl Different stationary phases, such as C18 reversed-phase columns, and mobile phases, often gradients of methanol (B129727) or acetonitrile (B52724) with water, are employed in preparative HPLC for fungal metabolite purification. scielo.brscielo.brfrontiersin.org Centrifugal partition chromatography (CPC), a liquid-liquid chromatography technique, is another preparative separation method used for purifying fungal secondary metabolites. u-szeged.hu
Targeted extraction and enrichment procedures are employed to isolate specific classes of compounds or to concentrate the desired metabolites before chromatographic separation. Initial extraction of fungal cultures is commonly performed using organic solvents like ethyl acetate (B1210297) or methanol. acs.orguu.nlscielo.bringentaconnect.com For G. reessii, a methanol extract of a liquid culture was found to contain cytotoxic metabolites. acs.org Liquid-liquid extraction is a standard method used to partition metabolites based on their solubility in different immiscible phases. uu.nlscielo.bru-szeged.hu Following extraction, techniques like solid-phase extraction (SPE) can be used for enrichment and preliminary purification of the extract before more advanced chromatographic methods like HPLC are applied. acs.org
Here is a table summarizing some of the compounds mentioned in relation to Gymnoascus reessii and their PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 12161900 |
| This compound A | 11919212 |
| This compound B | 11919213 |
| Rumbrin | 10264877 |
| Auxarconjugatin A | 5462466 |
| 12E-isorumbrin | 10264878 |
| Roquefortine E | 6436431 |
| Gymnoascolide A | 11919209 |
| Gymnoascolide B | 11919210 |
| Gymnoascolide C | 11919211 |
| Roquefortine C | 10264876 |
Note: PubChem CIDs for Gymnoascolides A, B, and C were found during the search for related compounds from Gymnoascus reessii.
Synthetic Chemistry and Pathway Development
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of gymnoconjugatins A and B has focused on cleaving key bonds in the polyene chain and connecting these fragments to the pyrone and furan (B31954) moieties. One retrosynthetic approach envisioned the compounds originating from -diketo esters, which could be formed via base-mediated cyclization. nih.gov This strategy proposed constructing the -diketo ester through the coupling of a dianion with compounds derived from furfural (B47365). nih.gov
Another synthetic approach involved disconnecting the central tetraene unit of gymnoconjugatins A and B at the C7/C8 and C11/C12 sp2-sp2 single bonds. This disconnection strategy aimed to yield vinyl halide fragments and a central butadiene connector, which could then be coupled to assemble the full carbon skeleton.
Total Synthesis Approaches for Gymnoconjugatin A and B
Two notable total synthesis approaches for this compound A and B have been reported. The first, by Coleman and Walczak, utilized a convergent strategy based on linchpin coupling and palladium-catalyzed cross-coupling reactions. nih.gov A later facile synthesis by Samala and co-workers employed Horner-Wadsworth-Emmons (HWE) and Wittig reactions using inexpensive starting materials. nih.gov
Linchpin Coupling Strategies
The Coleman and Walczak synthesis of gymnoconjugatins A and B employed a linchpin coupling strategy. nih.gov This approach utilized a boron/tin hetero-bis-metallated butadiene system as a key coupling partner to assemble the polyene chain. nih.gov This linchpin reagent allowed for the convergent coupling of different fragments, contributing to the efficiency of the synthesis.
Horner-Wadsworth-Emmons (HWE) Olefination in Polyene Construction
The facile total synthesis reported by Samala and co-workers effectively utilized the Horner-Wadsworth-Emmons (HWE) olefination for constructing the polyene system of gymnoconjugatins A and B. nih.gov The HWE reaction, known for its reliability in forming ethylenic bonds, particularly favoring the formation of E-alkenes, was applied to prepare 2,4-dienoates. nih.gov Optimization of the HWE reaction conditions was crucial, with studies showing that using sodium hydride in DMF under high dilution conditions afforded the desired trans-dienoate exclusively and in good yield. nih.gov
An example of HWE reaction optimization conditions and results can be seen in the following table:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | NaH | THF | 0-rt | 1 | 32 | - |
| 2 | NaH | DMF | 0-rt | 1 | 81 | Exclusive trans |
| 3 | NaH | DME | 0-rt | 1 | 18 | - |
| 4 | LDA | THF | -78 to -40 | 1.5 | 30 | - |
Data extracted from Source nih.gov
Wittig Reaction Applications for Stereoselective Olefination
The Wittig reaction was also a key transformation in the facile synthesis of gymnoconjugatins A and B. nih.gov This reaction, a powerful tool for synthesizing alkenes from aldehydes or ketones and phosphorus ylides, was employed for stereoselective olefination to construct the polyene chain. Specifically, a conjugated phosphorus ylide was synthesized and reacted with an aldehyde intermediate to form a trans-tetraene ester, a crucial segment of the this compound structure. nih.gov The Wittig reaction allows for the precise placement of the double bond, which is advantageous in the synthesis of complex polyenes.
Palladium-Catalyzed Coupling Reactions (e.g., Stille, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Stille and Suzuki-Miyaura couplings, were integral to the Coleman and Walczak total synthesis of gymnoconjugatins A and B. nih.gov These reactions are widely used for forming carbon-carbon bonds and are known for their ability to create conjugated systems. The synthesis utilized a boron/tin hetero-bis-metallated butadiene, which participated in sequential Stille and Suzuki-Miyaura cross-coupling reactions to build the central tetraene unit. The Stille coupling involved the reaction of a vinyl iodide with an organostannane, while the Suzuki-Miyaura coupling involved a vinyl boronate.
Microwave-Assisted Synthesis Enhancements
While specific details on the microwave-assisted synthesis of this compound A and B were not extensively detailed in the provided sources, microwave irradiation has been shown to be efficient for the synthesis of compounds containing the 2H-pyran-2-one core, which is present in gymnoconjugatins. Microwave-assisted synthesis is a green chemistry approach that can offer significant advantages, including enhanced reaction rates, higher yields, and greater selectivity compared to conventional heating methods. The effective heat transfer provided by dielectric heating in microwave synthesis can accelerate various organic transformations, including cyclocondensation and cycloaddition reactions, which could potentially be relevant to the construction of the pyrone ring or other parts of the this compound structure. Its application in the synthesis of complex molecules and natural products is a growing area of research.
Stereocontrolled Synthesis and Diastereoselective Routes
Achieving stereochemical control is a critical aspect in the synthesis of natural products like this compound, which possess multiple stereocenters. Early syntheses of this compound A and B utilized a linchpin coupling strategy involving a boron/tin hetero-bis-metallated butadiene system, along with Stille and Suzuki-Miyaura couplings. aragen.comnih.gov While effective, these routes involved metal catalysts.
A more recent approach has focused on developing stereocontrolled syntheses that avoid the use of tin and palladium chemistry, starting from readily available and inexpensive materials such as furfural and trans-methyl crotonate. researchgate.netaragen.com This facile total synthesis of this compound A and B employed Horner-Wadsworth-Emmons (HWE) and Wittig reactions as key steps. researchgate.netaragen.com The stereochemistry in such routes is carefully controlled through the choice of reagents and reaction conditions to favor the desired diastereoisomer. For instance, the formation of specific dienoates with the correct trans configuration is crucial and can be influenced by the base and solvent used in the HWE reaction. researchgate.net
Data from optimization studies of the Horner-Wadsworth-Emmons reaction in one synthesis route illustrate the impact of base and solvent on yield:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaH | THF | 0–rt | 1 | 32 |
| NaH | DMF | 0–rt | 1 | 81 |
| NaH | DME | 0–rt | 1 | 18 |
| LDA | THF | -78–-40 | 1.5 | 30 |
This data highlights that using NaH in DMF provided the highest yield for a specific step in the synthesis. researchgate.net
Development of Economical and Scalable Synthetic Protocols
Developing economical and scalable synthetic protocols is essential for the potential production of this compound and its analogs on a larger scale for further study. The initial syntheses, while providing access to the compounds, often involved methodologies that were not ideally suited for large-scale implementation, partly due to the use of expensive or environmentally sensitive metal catalysts like tin and palladium. aragen.comnih.gov
The ongoing development of synthetic routes for this compound and related polyenyl-pyrrole and polyenylfuran series aims to provide robust protocols that can support future structure-activity relationship studies and potentially larger-scale production. aragen.com
Structural Modifications and Analog Design
Synthesis of Polyenylpyrrole and Polyenylfuran Derivatives
The synthesis of derivatives focusing on the polyene-heterocycle linkage is a primary strategy for analog development. Inspired by related natural products like rumbrin (B140401) and auxarconjugatin B, synthetic efforts have targeted the generation of novel polyenylpyrrole and polyenylfuran structures. nih.gov
Methodologies for constructing the polyene chain often involve iterative cross-coupling reactions, providing a modular approach to vary the length and geometry of the conjugated system. The choice of heterocyclic precursor is critical in determining the final structure. For polyenylpyrrole derivatives, the Paal-Knorr pyrrole (B145914) synthesis or functionalization of pre-existing pyrrole rings are common approaches. bohrium.com Similarly, polyenylfuran derivatives can be accessed through the Paal-Knorr furan (B31954) synthesis or by elaboration of furan-containing building blocks. mdpi.com
A significant challenge in the synthesis of these derivatives is the control of stereochemistry along the polyene chain. The use of stereoselective olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Suzuki coupling reactions, is instrumental in achieving the desired double bond geometry. Post-synthetic modifications of the polyene chain, such as selective hydrogenation or oxidation, can further expand the chemical diversity of the synthesized analogs.
The biological evaluation of these synthesized derivatives is crucial for establishing SAR. For instance, in studies of related polyenylpyrroles, the length of the polyene chain and the nature of the substituents on the pyrrole ring have been shown to significantly influence antifungal and cytotoxic activities. researchgate.netnih.gov
Table 1: Synthetic Strategies for Polyenylpyrrole and Polyenylfuran Derivatives
| Strategy | Description | Key Reactions |
|---|---|---|
| Convergent Synthesis | Independent synthesis of the polyene and heterocyclic fragments followed by a final coupling step. | Suzuki coupling, Stille coupling, Sonogashira coupling |
| Linear Synthesis | Stepwise elongation of the polyene chain from a heterocyclic starting material. | Wittig reaction, Horner-Wadsworth-Emmons reaction |
Functional Group Interconversions and Substituent Effects
Functional group interconversions (FGIs) on the gymnoconjugatin scaffold allow for the fine-tuning of its physicochemical and biological properties. mdpi.com These modifications can impact factors such as solubility, metabolic stability, and target binding affinity. The strategic placement of various substituents can probe the electronic and steric requirements for biological activity.
Key functional groups on the this compound molecule that are amenable to interconversion include hydroxyl, carboxyl, and ketone moieties. For example, esterification or amidation of a carboxylic acid can alter lipophilicity and cell permeability. The reduction of a ketone to a secondary alcohol introduces a new hydrogen bond donor and a chiral center, which can significantly affect biological interactions.
The electronic effects of substituents play a crucial role in modulating the reactivity and biological activity of the molecule. Electron-donating groups (EDGs), such as alkyl and alkoxy groups, can increase the electron density of the aromatic rings and the polyene system, potentially influencing their interaction with biological targets. Conversely, electron-withdrawing groups (EWGs), such as halogens and nitro groups, can decrease the electron density and may enhance activity through different mechanisms, including improved metabolic stability. mdpi.com
Structure-activity relationship studies on related natural products have demonstrated the profound impact of substituent effects. For instance, the introduction of halogen atoms on the pyrrole ring of certain antibiotics has been shown to enhance their antimicrobial activity. nih.gov Similarly, modifications to the side chains of polyene macrolide antifungals have been shown to modulate their efficacy and toxicity. mdpi.comnih.gov
Table 2: Examples of Functional Group Interconversions and Their Potential Effects
| Original Functional Group | Modified Functional Group | Potential Effects |
|---|---|---|
| Carboxylic Acid | Ester, Amide | Increased lipophilicity, altered solubility, potential for prodrug design |
| Hydroxyl | Ether, Ester | Masking of hydrogen bond donor, increased lipophilicity |
| Ketone | Alcohol, Imine | Introduction of hydrogen bond donor/acceptor, alteration of steric profile |
Heterocyclic Ring Derivatization
Modification of the heterocyclic rings of this compound, the pyrrole and pyrone moieties, offers another avenue for generating structural diversity and modulating biological activity. nih.govacs.org Derivatization can involve the introduction of substituents onto the rings, alteration of the ring structure itself, or replacement of the entire ring system.
For the pyrrole ring, electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents at different positions, provided that the reactivity of the polyene chain is appropriately managed. semanticscholar.org N-alkylation or N-acylation of the pyrrole nitrogen is also a straightforward modification.
The α-pyrone ring presents different opportunities for derivatization. The lactone functionality can be opened to yield a hydroxy-carboxylic acid, which can then be further modified. The double bonds within the pyrone ring can also be targeted for reactions such as hydrogenation or cycloaddition. nih.govmdpi.com
Table 3: Strategies for Heterocyclic Ring Derivatization
| Heterocyclic Ring | Derivatization Strategy | Examples of Reactions |
|---|---|---|
| Pyrrole | Electrophilic Aromatic Substitution | Halogenation, Nitration, Friedel-Crafts acylation |
| Pyrrole | N-Functionalization | N-alkylation, N-arylation, N-acylation |
| α-Pyrone | Ring Opening | Hydrolysis of the lactone |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies that involve more significant structural modifications to the this compound core. nih.govnih.govuni.lubhsai.org These approaches aim to identify novel chemical scaffolds with similar biological activity but potentially improved properties, such as enhanced novelty for intellectual property purposes, better synthetic accessibility, or a more favorable safety profile.
Scaffold hopping involves replacing the central core of the molecule while retaining the key pharmacophoric elements. For this compound, this could mean replacing the polyene-heterocycle framework with a completely different, more synthetically tractable scaffold that maintains the spatial arrangement of key functional groups.
Bioisosteric replacement is a more conservative approach where a specific atom or group of atoms is replaced with another that has similar physical or chemical properties. researchgate.netestranky.skcambridgemedchemconsulting.com A classic example relevant to this compound would be the replacement of the pyrrole ring with a furan or thiophene (B33073) ring. doi.orgcambridgemedchemconsulting.com These five-membered heterocycles are often considered bioisosteres, and such a modification could impact properties like metabolic stability and target interactions. Another example would be the replacement of a carboxylic acid group with a tetrazole, which can have a similar pKa but different steric and lipophilic properties.
These strategies often rely on computational modeling to predict which novel scaffolds or bioisosteres are likely to retain biological activity. The successful application of scaffold hopping and bioisosteric replacement can lead to the discovery of new classes of compounds with therapeutic potential.
Table 4: Potential Bioisosteric Replacements for this compound Moieties
| Original Moiety | Potential Bioisostere | Rationale |
|---|---|---|
| Pyrrole | Furan, Thiophene, Thiazole | Similar size and electronics, potential for altered metabolic stability and hydrogen bonding capacity. |
| α-Pyrone | Lactam, Coumarin, Chromone | Retention of a planar, conjugated system with altered hydrogen bonding and electronic properties. |
| Carboxylic Acid | Tetrazole, Sulfonamide, Hydroxamic Acid | Mimicry of the acidic proton and hydrogen bonding capabilities with different physicochemical properties. |
Structure Activity Relationship Sar Elucidation
Identification of Key Pharmacophoric Elements
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of a pharmacophore model for Gymnoconjugatin would involve determining the essential hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic regions, and their spatial arrangement required for its biological activity. This is typically achieved through the synthesis and biological testing of various analogues and the use of computational modeling. At present, no such pharmacophoric model for this compound has been published.
Positional and Stereochemical Impact on Biological Function
The three-dimensional arrangement of atoms within a molecule (stereochemistry) is critical for its interaction with chiral biological targets such as enzymes and receptors. Research into the SAR of a compound like this compound would involve the synthesis of its various stereoisomers (enantiomers and diastereomers) and positional isomers to determine how these variations affect its biological function. Such studies would reveal the optimal stereochemistry and substitution patterns for activity. However, comparative biological data for different isomers of this compound are not documented in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models use molecular descriptors (physicochemical properties, electronic properties, and 3D features) to predict the activity of novel compounds. The development of a QSAR model for this compound would require a dataset of structurally related compounds with experimentally determined biological activities. As this foundational data is not available, no QSAR models for this compound have been developed or reported.
Conformational Analysis and its Correlation with Bioactivity
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The bioactive conformation, the specific shape a molecule adopts when it binds to its target, is a key determinant of its activity. Understanding the conformational preferences of this compound and how they relate to its biological effects would require techniques such as NMR spectroscopy and computational methods like molecular dynamics simulations. This area of research for this compound remains unexplored.
Mechanistic Biological Investigations Cellular and Molecular Level
Induction of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
Gymnoconjugatin and its derivatives have been shown to induce the generation of reactive oxygen species (ROS) in various cancer cell lines. ROS are highly reactive molecules that, at elevated levels, can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids. The induction of ROS is often observed during the process of apoptosis triggered by anticancer agents. Oxidative stress resulting from increased ROS production can disrupt cellular homeostasis and activate stress response pathways. Some studies suggest that the generation of ROS is closely associated with the antiproliferative activity induced by compounds structurally related to this compound.
Molecular Mechanisms of DNA Damage and Repair Pathway Modulation
The generation of ROS by this compound derivatives can lead to DNA damage. DNA damage is a critical event that can trigger cell cycle arrest and apoptosis. Cells have intricate DNA repair mechanisms, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), and double-strand break repair pathways like non-homologous end joining (NHEJ) and homologous recombination (HR). While the direct modulation of specific DNA repair pathways by this compound is an area of ongoing research, the induction of DNA damage by increased ROS levels suggests an indirect impact on these repair systems as the cell attempts to counteract the damage.
Cell Cycle Perturbation and Arrest Mechanisms (e.g., G2/M Phase)
This compound derivatives have been observed to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. Cell cycle arrest at the G2/M checkpoint prevents cells with damaged DNA from entering mitosis, allowing time for repair or triggering apoptosis. This arrest is often associated with changes in the expression and activity of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21. The induction of G2/M arrest by this compound appears to be linked to the generation of ROS and subsequent DNA damage.
Apoptosis Induction Pathways
A significant mechanism by which this compound exerts its effects is through the induction of apoptosis, or programmed cell death, in cancer cells. Apoptosis can be initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Research indicates that this compound primarily triggers the mitochondrial pathway of apoptosis.
Mitochondrial Membrane Potential Alteration
A key event in the mitochondrial apoptotic pathway is the disruption of mitochondrial membrane potential (MMP). Changes in MMP are considered an early hallmark of apoptosis and cellular stress. This compound derivatives have been shown to cause a loss of mitochondrial membrane potential in cancer cells. This depolarization of the inner mitochondrial membrane is believed to coincide with the opening of mitochondrial permeability transition pores, which is crucial for the release of pro-apoptotic factors from the mitochondria.
Cytochrome c Release and Apoptotic Inducing Factor (AIF) Involvement
The loss of mitochondrial membrane potential and increased outer membrane permeability lead to the release of various proteins from the mitochondrial intermembrane space into the cytosol. Among these are cytochrome c and Apoptotic Inducing Factor (AIF). Cytochrome c release into the cytosol is a critical step in activating the caspase cascade. Studies have demonstrated that this compound derivatives induce the release of cytochrome c from mitochondria into the cytosol. AIF, upon release from mitochondria, can translocate to the nucleus and contribute to chromatin condensation and DNA fragmentation in a caspase-independent manner, although its exact mechanism and necessity are debated.
Caspase Cascade Activation (Initiator and Effector Caspases)
The release of cytochrome c into the cytosol facilitates the formation of the apoptosome, a multiprotein complex that includes apoptotic protease-activating factor-1 (Apaf-1) and procaspase-9. Formation of the apoptosome leads to the autoactivation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, initiating a cascade that dismantles the cell. This compound derivatives have been shown to induce caspase-dependent apoptosis, characterized by the activation of caspases, including caspase-3 and caspase-9. The activation of caspase-3 is often confirmed by the cleavage of its substrates, such as poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.
Here is a summary of some research findings:
| Cellular Event | Observation in Studies with this compound Derivatives | Associated Mechanisms | References |
| ROS Generation | Increased | Imbalance between production and scavenging, leading to oxidative stress. | |
| DNA Damage | Induced | Result of elevated ROS levels. | |
| Cell Cycle Arrest | G2/M phase arrest | Modulation of cell cycle regulatory proteins (cyclins, CDKs, p21), linked to ROS/DNA damage. | |
| Mitochondrial Membrane Potential | Loss/Depolarization | Early event in mitochondrial apoptosis pathway. | |
| Cytochrome c Release | Increased cytosolic levels | Release from mitochondria into cytosol following MMP alteration. | |
| AIF Involvement | Release from mitochondria | Potential contribution to caspase-independent nuclear changes. | |
| Caspase Activation | Activation of initiator (caspase-9) and effector (caspase-3) caspases | Formation of apoptosome, cleavage of caspase substrates (e.g., PARP). |
Regulation of Bcl-2 Family Proteins (Bax, Bcl-2)
The Bcl-2 protein family plays a critical role in regulating apoptosis, the process of programmed cell death. This family includes both anti-apoptotic proteins, such as Bcl-2, and pro-apoptotic proteins, such as Bax. The balance and interactions between these proteins determine whether a cell undergoes apoptosis. Anti-apoptotic proteins like Bcl-2 inhibit apoptosis by binding to and sequestering pro-apoptotic proteins. frontiersin.orgresearchgate.netnih.govguidetopharmacology.org Bax is a pro-apoptotic protein that, upon activation, can translocate to the mitochondrial outer membrane, where it can oligomerize and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c and subsequent caspase activation. frontiersin.orgresearchgate.netnih.govguidetopharmacology.orgembopress.orgscienceopen.complos.orgfrontiersin.orgwikipedia.org
Research indicates that the mitochondrial pathway of apoptosis is activated by the release of proapoptotic factors from the mitochondria into the cytosol. The permeability of the mitochondrial outer membrane is regulated by Bcl-2 family proteins, which are central to controlling the release of cytochrome c and the activation of caspases. scienceopen.complos.org After release from the mitochondria, cytochrome c can bind to dATP and apoptotic protease-activating factor-1, leading to the activation of caspase-9 and caspase-3. scienceopen.complos.org
Studies on a this compound derivative, compound 1a, in human oral squamous cell carcinoma cells, demonstrated that it induced the mitochondrial death pathway. This was evidenced by a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria to the cytosol. scienceopen.complos.org While the search results specifically mention a this compound derivative (compound 1a) and its effects on the mitochondrial pathway and cytochrome c release, they also broadly discuss the role of Bcl-2 family proteins (Bax and Bcl-2) as central regulators of this pathway and cytochrome c release. scienceopen.complos.org The pro-apoptotic proteins, including Bax, act on the mitochondrial membrane to promote permeabilization and release of cytochrome c and ROS, which are important signals in the apoptosis cascade. wikipedia.org These pro-apoptotic proteins are inhibited by the function of Bcl-2 and its relative Bcl-xL. wikipedia.org
Role of Cytochrome P450 Enzymes (e.g., CYP1A1) in Modulating Bioactivity
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a significant role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs, toxins, and environmental pollutants. nih.govmdpi.combiorxiv.org CYP1A1 is a member of the CYP1 family and is primarily found in extrahepatic tissues, where it participates in the metabolism of numerous xenobiotics and some endogenous substrates. nih.gov CYP1A1 is particularly known for its ability to biotransform polycyclic aromatic hydrocarbons into reactive intermediates. nih.govrcsb.org
Research suggests that CYP1A1 can be involved in both the activation and detoxification of compounds, and its contribution to processes like cancer progression or prevention may depend on the balance of these activities. nih.gov The expression of CYP1A1 can be induced by various substrates through multiple pathways, with the aryl hydrocarbon receptor (AhR) pathway being a major regulator of its induction. nih.govnih.gov CYP1A1 is typically located in the endoplasmic reticulum and mitochondria of mammalian cells. nih.govbiorxiv.org
A study investigating a this compound derivative (compound 1a) identified the compound 1a-induced generation of intracellular reactive oxygen species (ROS) through cytochrome P450 1A1 as a major mechanism contributing to its effects, including DNA damage, mitochondrial dysfunction, and apoptosis. scienceopen.complos.org This effect was reversible by an antioxidant (N-acetylcysteine) and a CYP1A1 inhibitor, as well as specific siRNA targeting CYP1A1. scienceopen.complos.org This suggests that CYP1A1 can play a pro-apoptotic role in the context of this this compound derivative, potentially by metabolizing it into a more toxic compound or by generating ROS. plos.org CYP1A1-generated ROS has been implicated in various cellular processes, including carcinogenesis and tissue damage. plos.org
Interactions with Other Cellular Biomolecules and Signaling Networks
Cellular processes are regulated by complex networks of interactions between various biomolecules and signaling pathways. Cells receive and respond to extracellular cues through receptors, triggering intricate signaling networks that relay these signals into the cell, ultimately reprogramming biochemical, genetic, and structural processes. pressbooks.publibretexts.orgmdpi.com Signaling pathways involve a series of interactions between second messengers, enzymes, and activated proteins, leading to a cascade of events that result in a cellular response. pressbooks.publibretexts.org The complexity of cellular signaling arises from the interactions and crosstalk between different pathways. mdpi.com
While the provided search results specifically mention the involvement of the mitochondrial signaling pathway in the context of a this compound derivative's effects scienceopen.complos.org, and broadly discuss cellular interactions and signaling cascades pressbooks.publibretexts.orgmdpi.comnih.govtelight.eu, detailed information on the specific interactions of this compound itself with a wide range of other cellular biomolecules and signaling networks beyond the Bcl-2 family and CYP1A1 is limited in the provided snippets. However, the principle that compounds can interact with various cellular components and signaling pathways to exert their effects is well-established in cell biology. pressbooks.publibretexts.orgmdpi.com Further research would be needed to fully elucidate the comprehensive network of interactions between this compound and other cellular biomolecules and signaling pathways.
Advanced Analytical Characterization in Chemical Biology
High-Resolution Mass Spectrometry for Metabolite Profiling and Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular mass of a compound, which in turn allows for the calculation of its elemental composition. This is particularly valuable in metabolite profiling and for confirming the structure of known or newly isolated compounds like Gymnoconjugatin. HRMS provides a highly accurate mass-to-charge ratio (m/z) for ions, enabling the differentiation of molecules with the same nominal mass but different elemental compositions. While HRMS alone cannot distinguish isomers, its precision is fundamental for initial structural identification and verification. The molecular formula of this compound, C₁₉H₁₈O₄, can be confirmed through HRMS by matching the experimentally determined exact mass with the theoretical mass calculated from this formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule and for determining its three-dimensional structure, including stereochemistry and conformational preferences. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are essential for a comprehensive structural analysis.
¹H NMR provides information on the different proton environments in the molecule, including their chemical shifts, splitting patterns (due to coupling with neighboring protons), and integration (indicating the relative number of protons). ¹³C NMR reveals the different carbon environments. Two-dimensional NMR techniques provide correlations between nuclei, helping to piece together the molecular skeleton and identify neighboring atoms. COSY (Correlation Spectroscopy) shows correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal correlations between protons and carbons, including long-range correlations that are vital for establishing connectivity across multiple bonds.
For stereochemical assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, meaning that correlations are observed between nuclei that are spatially close to each other, regardless of whether they are directly bonded. This allows for the determination of the relative spatial arrangement of atoms, which is critical for assigning the stereochemistry of chiral centers and understanding the conformation of the molecule in solution. While specific detailed NMR data for this compound were not found in the search results, these techniques are the standard methods applied for such structural and stereochemical characterization of organic compounds.
Chromatographic-Mass Spectrometric Coupling Techniques (e.g., LC-MS/MS)
Chromatographic techniques, such as Liquid Chromatography (LC), are used to separate components in a mixture based on their differential interactions with a stationary phase and a mobile phase. Coupling LC with Mass Spectrometry (MS), specifically tandem mass spectrometry (MS/MS), creates a powerful hyphenated technique (LC-MS/MS) for the separation, identification, and quantification of compounds in complex samples.
In LC-MS/MS, the output from the LC column is directly introduced into the mass spectrometer. The mass spectrometer then ionizes the separated compounds and measures their mass-to-charge ratios. Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions (precursor ions) and analysis of the resulting fragment ions (product ions). This fragmentation pattern provides highly specific structural information, acting as a "fingerprint" for the compound.
Advanced Chiral Separation and Enantiomeric Purity Assessment
Chiral compounds, those that are non-superimposable mirror images of each other (enantiomers), often exhibit different biological activities. Therefore, assessing the enantiomeric purity of a chiral substance like this compound, if it exists as enantiomers, is critical. Enantiomers have identical physical properties in achiral environments, making their separation challenging using standard chromatographic methods.
Advanced chiral separation techniques are employed to resolve enantiomers. This typically involves the use of a chiral stationary phase in chromatography, which interacts differently with each enantiomer, leading to their separation. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for achieving chiral separation and assessing enantiomeric purity. The principle relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different stabilities and thus elute at different rates.
Enantiomeric purity can be expressed as enantiomeric excess (ee). Techniques like chiral HPLC with appropriate detectors (e.g., UV or mass spectrometry) can quantify the relative amounts of each enantiomer in a sample. While the chirality of this compound is not explicitly detailed in the provided search results, if it possesses chiral centers, advanced chiral separation techniques would be necessary to separate and analyze its enantiomers and determine their purity.
Structural Dynamics and Ligand Binding Studies (e.g., X-ray Crystallography of analogs, if applicable)
Understanding the structural dynamics of a molecule and its interactions with other molecules (ligand binding) is crucial for comprehending its biological function and potential mechanisms of action. Techniques like X-ray crystallography and NMR spectroscopy can provide insights into molecular structure and dynamics.
NMR spectroscopy can also provide information about molecular dynamics in solution, including conformational changes and interactions with other molecules. Techniques such as relaxation measurements and exchange spectroscopy can probe molecular motions and binding events.
The search results discuss X-ray crystallography and NMR in the context of determining protein structure, ligand binding, and structural dynamics, and mention the use of X-ray crystallography for analogs in some cases. However, specific information regarding X-ray crystallography or detailed ligand binding studies directly involving this compound was not found in the provided snippets. If this compound interacts with specific biological targets, studies employing these techniques, potentially with analogs if crystallization of this compound proves difficult, would be essential to understand its molecular interactions and dynamics.
Future Research Directions and Translational Perspectives
Elucidation of Complete Biosynthetic Pathways
Understanding the complete biosynthetic pathway of gymnoconjugatin in Gymnoascus reessii is a critical area for future research. While it is known that polyenylpyrroles like this compound are likely produced via an iterative polyketide synthase (PKS) mechanism, similar to other structurally related fungal polyenes, the specific enzymatic steps, intermediates, and regulatory elements involved in this compound biosynthesis remain to be fully elucidated. nih.gov
Detailed studies using techniques such as stable isotope labeling, genetic manipulation of the producing organism, and enzyme characterization are needed to map the entire pathway. nih.gov Comparing the biosynthetic machinery of Gymnoascus reessii with that of other organisms producing similar polyene metabolites, such as marine-derived Streptomyces species that produce pyridinopyrones, could provide valuable insights into the evolutionary and mechanistic aspects of these pathways. nih.gov A comprehensive understanding of the biosynthesis could also open possibilities for metabolic engineering to enhance production yields or generate novel analogues through biosynthetic pathway manipulation.
Development of Targeted Mechanistic Probes
While some studies have begun to explore the cellular mechanisms of action for polyenylpyrroles, including the induction of apoptosis through mitochondrial pathways and the modulation of inflammasome activation, the precise molecular targets of this compound are not yet fully defined. acs.orgresearchgate.netplos.orgnih.govplos.org Future research should focus on developing targeted mechanistic probes to identify the specific proteins or cellular components that this compound interacts with.
Techniques such as activity-based protein profiling, pull-down assays with immobilized this compound, and chemical genetics approaches could be employed. The synthesis of tagged or photoreactive analogues of this compound would be essential for these studies. plos.org Identifying the direct molecular targets will provide a deeper understanding of how this compound exerts its biological effects and could reveal novel pathways for therapeutic intervention.
Rational Design of Next-Generation Polyenylpyrroles and Polyenylfurans with Tuned Biological Properties
The structural diversity within the polyenylpyrrole and polyenylfuran classes suggests that specific structural features are responsible for their observed biological activities. acs.orgresearchgate.netplos.orgnih.gov Future research should leverage synthetic chemistry to rationally design and synthesize next-generation analogues of this compound with tuned biological properties. aragen.comresearchgate.netnih.govresearchgate.net
Structure-activity relationship (SAR) studies are crucial in this regard. By systematically modifying different parts of the this compound structure, such as the polyene chain length and configuration, the nature of the heterocyclic ring (pyrrole vs. furan), and substituents on these rings, researchers can identify key pharmacophores responsible for desired activities (e.g., cytotoxicity, anti-inflammatory effects) and potentially reduce non-specific interactions. aragen.comresearchgate.netacs.orgresearchgate.net The development of efficient and versatile synthetic routes, including approaches that allow for easy substitution of heterocyclic groups, is essential to support comprehensive SAR studies and the generation of diverse compound libraries. aragen.comresearchgate.net This rational design approach, guided by mechanistic insights, aims to create compounds with improved potency, selectivity, and potentially altered biological profiles suitable for specific therapeutic applications.
High-Throughput Screening Methodologies for Mechanistic Elucidation
High-throughput screening (HTS) methodologies, traditionally used for identifying bioactive compounds from large libraries, can be adapted and applied to the mechanistic elucidation of this compound and its analogues. bmglabtech.comwikipedia.orgyoutube.comreddit.comsigmaaldrich.com
Developing cell-based assays or biochemical assays that report on specific cellular pathways or molecular targets hypothesized to be modulated by this compound would enable rapid screening of compound libraries or panels of genetic perturbations. bmglabtech.comwikipedia.orgreddit.com For instance, HTS could be used to screen for modulators of the NLRP3 inflammasome pathway or key apoptotic proteins in the presence of this compound or its analogues. plos.orgnih.govplos.orgmdpi.com Phenotypic screening in various cell lines or model systems, coupled with advanced imaging and data analysis, can provide comprehensive profiles of cellular responses to these compounds. plos.orgwikipedia.org HTS can accelerate the identification of cellular pathways affected by this compound, providing valuable data for subsequent in-depth mechanistic investigations.
Q & A
Q. What experimental methods are recommended for the initial characterization of Gymnoconjugatin?
Q. How should researchers design experiments to verify the bioactivity of this compound?
Adopt a tiered approach:
In vitro assays : Prioritize cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive and negative controls.
Dose-response studies : Establish EC₅₀/IC₅₀ values using nonlinear regression models.
Counter-screening : Rule out nonspecific effects by testing against unrelated targets.
Include raw data (e.g., absorbance readings, plate maps) in supplementary materials to enable independent validation .
Advanced Research Questions
Q. How can contradictory data in this compound’s mechanism of action be systematically resolved?
Contradictions often arise from methodological variability or contextual factors (e.g., cell type, assay conditions). To address this:
- Meta-analysis : Aggregate published datasets and apply heterogeneity tests (e.g., I² statistic) to identify outliers .
- Experimental replication : Vary one parameter at a time (e.g., pH, temperature) under controlled conditions to isolate confounding variables .
- Cross-disciplinary validation : Use orthogonal techniques (e.g., CRISPR knockouts, molecular docking) to confirm target engagement .
Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in complex biological systems?
For non-linear responses, use mixed-effects models to account for inter-experiment variability. Bayesian hierarchical models are advantageous for integrating prior data (e.g., toxicity thresholds) and quantifying uncertainty . Visualize results with dose-response curves annotated with 95% confidence intervals, adhering to journal guidelines for figure clarity .
Q. How can researchers optimize the synthesis of this compound derivatives while ensuring reproducibility?
- Design of Experiments (DoE) : Apply factorial designs to evaluate reaction parameters (e.g., catalyst loading, solvent polarity) and identify optimal conditions .
- Automated purification : Use flash chromatography with standardized gradients and document retention factors (Rf) for each derivative .
- Batch-to-batch consistency : Perform QC checks (e.g., melting point, chiral purity) across ≥3 independent syntheses and report deviations in supplementary files .
Methodological Challenges
Q. How should conflicting spectral data for this compound be addressed in publications?
- Data transparency : Publish full NMR assignments (δ, multiplicity, J-values) and HPLC chromatograms in supplementary materials .
- Peer validation : Collaborate with independent labs to reproduce key spectra and resolve discrepancies .
- Error analysis : Quantify signal-to-noise ratios and solvent artifacts in spectral interpretations .
Q. What strategies mitigate bias in this compound’s pharmacological profiling?
- Blinded assays : Assign compound codes to prevent observer bias during data collection .
- Negative controls : Include vehicle-only and scrambled compound analogs to distinguish specific effects .
- Pre-registration : Document hypotheses and analysis plans in public repositories (e.g., OSF) before experimentation .
Data Presentation and Reproducibility
Q. How should large datasets from this compound studies be structured for public repositories?
- FAIR principles : Ensure data are Findable (DOIs), Accessible (open formats), Interoperable (annotated metadata), and Reusable (detailed protocols) .
- Tabular organization : Use CSV/Excel files with headers specifying experimental conditions (e.g., concentration, timepoints) and link to raw instrument outputs (e.g., .jdx spectra) .
Q. What are the best practices for reporting failed experiments involving this compound?
- Negative results section : Dedicate a subsection to failed syntheses or inactive analogs, including rationale and lessons learned .
- Failure analysis : Use root-cause methodologies (e.g., Ishikawa diagrams) to document technical errors (e.g., impurity peaks, low yields) .
Integration with Computational Models
Q. How can molecular dynamics simulations enhance the study of this compound’s binding kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
